1-[2-(Methanesulfonyl)phenyl]methanesulfonamide
Description
Properties
CAS No. |
83055-86-1 |
|---|---|
Molecular Formula |
C8H11NO4S2 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(2-methylsulfonylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3,(H2,9,12,13) |
InChI Key |
ICRCGYUJMWBKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonylphenyl)methanesulfonamide typically involves the reaction of 2-methanesulfonylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2-Methanesulfonylphenylamine+Methanesulfonyl chloride→(2-Methanesulfonylphenyl)methanesulfonamide+HCl
Industrial Production Methods
Industrial production of (2-Methanesulfonylphenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methanesulfonylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated sulfonamides.
Scientific Research Applications
(2-Methanesulfonylphenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methanesulfonylphenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide and related methanesulfonamide derivatives:
Key Findings from Comparative Analysis
Structural Diversity and Biological Targets: The dual sulfonamide groups in the target compound enhance its binding affinity for kinases (e.g., CDK9) compared to mono-sulfonamide derivatives like E-4031, which targets ion channels . Heterocyclic substituents (e.g., imidazothiazole in or benzimidazole in ) improve solubility and metabolic stability but may reduce blood-brain barrier penetration compared to the phenyl-sulfonamide core .
Synthetic Complexity :
- The target compound’s synthesis is less complex than E-4031, which requires multi-step piperidine coupling . However, derivatives with triazine groups () demand precise palladium-catalyzed cross-coupling conditions to avoid byproducts .
Solubility: Compounds with ionizable groups (e.g., E-4031 dihydrochloride) exhibit higher aqueous solubility than neutral sulfonamides .
Stability and Storage :
- The target compound’s stability under hydrolysis conditions (e.g., boiling) is inferior to benzimidazole derivatives, which resist degradation due to aromatic stabilization .
Research Implications
Medicinal Chemistry: The target compound’s dual sulfonamide motif offers a template for designing kinase inhibitors with improved selectivity over mono-sulfonamide analogs.
Drug Delivery : Derivatives with heterocyclic substituents (e.g., ) may require prodrug strategies to enhance bioavailability.
Toxicity : Methanesulfonamide derivatives with electron-withdrawing groups (e.g., chlorine in ) may exhibit higher cytotoxicity, necessitating structural optimization .
Biological Activity
1-[2-(Methanesulfonyl)phenyl]methanesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features two methanesulfonyl groups and a phenyl ring, which may enhance its solubility and biological interactions compared to simpler sulfanilamides. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H11NO4S2
- Functional Groups : Sulfonamide (-SO2NH2), Methanesulfonyl groups
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Sulfonamides have been shown to inhibit cancer cell growth. Preliminary studies suggest that this compound may share similar anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound's dual methanesulfonyl groups may enhance its binding affinity to specific enzymes or receptors, contributing to its biological activity. For instance, it may act as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in cancer progression .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies highlight potential pathways:
- Cytotoxicity : In vitro studies show that compounds with structural similarities induce apoptosis in various cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects against tumor cells .
- Cell Cycle Modulation : Evidence indicates that sulfonamides can affect the cell cycle, leading to growth inhibition in cancer cells. The specific impact of this compound on cell cycle phases remains an area for further investigation .
Comparative Analysis with Related Compounds
The following table compares this compound with related sulfonamide compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Nimesulide | Nimesulide | Known anti-inflammatory properties; used in pain relief |
| Sulfanilamide | Sulfanilamide | First sulfa drug; significant historical importance in medicine |
| Methylsulfanilamide | Methylsulfanilamide | Enhanced solubility compared to other sulfanilamides |
Uniqueness : The unique structural features of this compound, particularly its dual methanesulfonyl groups, may lead to distinct interactions with biological targets and enhanced solubility compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamides, including this compound:
- A study investigating the anticancer potential of similar compounds found that they induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. This suggests a promising avenue for further exploration of this compound in cancer therapy .
- Another research effort focused on enzyme inhibition demonstrated that certain sulfonamides could inhibit MAGL, impacting lipid metabolism and potentially reducing cancer progression markers .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide?
- Methodological Answer: Synthesis requires precise control of temperature (typically 60–80°C), pH (6.5–7.5), and reaction time (8–12 hours) to maximize yield (≥85%) and purity (>95%). Key intermediates include 2-(methanesulfonyl)benzaldehyde, which undergoes nucleophilic substitution with methanesulfonamide. Solvents like ethanol or dimethylformamide (DMF) are preferred, and catalysts such as triethylamine enhance reaction efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and NMR spectroscopy (¹H and ¹³C) to confirm structural features:
- ¹H NMR (DMSO-d6): δ 8.2–8.4 ppm (aromatic protons), δ 3.1 ppm (SO₂CH₃).
- ¹³C NMR : δ 44.5 ppm (methanesulfonyl carbon), δ 128–135 ppm (aromatic carbons) .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer: Contradictions may arise from solvent-dependent solubility or assay variability . Standardize protocols:
Q. What computational strategies are effective for predicting the compound’s interaction with viral proteins?
- Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with viral proteases. Key steps:
Prepare the protein structure (PDB: 6LU7).
Define binding pockets using GRID-based pharmacophore mapping.
Validate predictions with binding free energy calculations (MM-PBSA). Correlate with experimental IC₅₀ values from viral replication assays .
Q. How does the sulfonamide group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The sulfonamide acts as a leaving group under basic conditions (pH >9), enabling substitution at the phenyl ring. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize with DFT calculations (B3LYP/6-31G*) to predict transition states and activation energies. Example: Reaction with benzyl bromide yields N-benzyl derivatives with >70% efficiency .
Mechanistic and Pharmacological Questions
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer: Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). For cytochrome P450 inhibition:
Q. How can researchers address stability challenges in long-term storage?
- Methodological Answer: Stability is pH- and temperature-sensitive. Optimal storage conditions:
- Solid form : Argon atmosphere, -20°C, desiccated (humidity <10%).
- Solution : DMSO stock (10 mM), aliquoted to avoid freeze-thaw cycles. Monitor degradation via HPLC-UV at 254 nm; degradation products include sulfonic acid derivatives .
Data Contradiction and Validation
Q. Why do reported LogP values vary across studies, and how can this be reconciled?
- Methodological Answer: Variations arise from measurement techniques (shake-flask vs. chromatographic) and pH effects . Standardize by:
Measuring LogP at pH 7.4 using the shake-flask method (octanol/water).
Validate with computational tools (e.g., ChemAxon). Discrepancies >0.5 units warrant re-evaluation of compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
